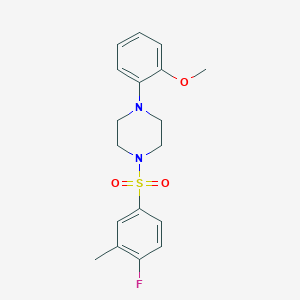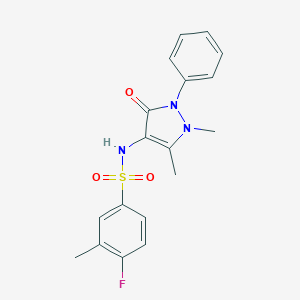![molecular formula C18H21NO4S B280930 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid, also known as PTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAP is a sulfonamide-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is not fully understood. However, it has been suggested that 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has also been found to have analgesic properties, which may be due to its ability to inhibit the activity of COX-2.
实验室实验的优点和局限性
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has also been found to have low toxicity, making it a safe compound to work with. However, 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, the mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for the study of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid. One potential direction is the development of new drugs based on 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid for the treatment of pain and inflammation. Another potential direction is the study of the mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid, which may provide insights into the development of new drugs for the treatment of inflammatory diseases. Additionally, the study of the biochemical and physiological effects of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成方法
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid and purified using chromatography techniques.
科学研究应用
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is in the field of medicinal chemistry. 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
属性
分子式 |
C18H21NO4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-phenyl-3-[(2,4,5-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-12-9-14(3)17(10-13(12)2)24(22,23)19-16(11-18(20)21)15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21) |
InChI 键 |
YIRKRCJUJNHYAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)


![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
